molecular formula C16H17NO4S3 B2941628 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1787916-42-0

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2941628
CAS No.: 1787916-42-0
M. Wt: 383.5
InChI Key: XHRGDAHECNBUHC-UHFFFAOYSA-N
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Description

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2-sulfonic acid derivatives, while reduction of the sulfonamide group can produce thiophene-2-amine derivatives .

Scientific Research Applications

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the furan and thiophene rings can interact with cellular receptors and proteins, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of furan and thiophene rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

5-ethyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S3/c1-2-11-6-8-15(23-11)24(19,20)17-10-12-5-7-14(22-12)16(18)13-4-3-9-21-13/h3-9,16-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRGDAHECNBUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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